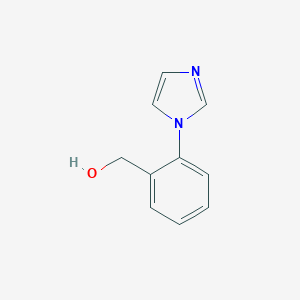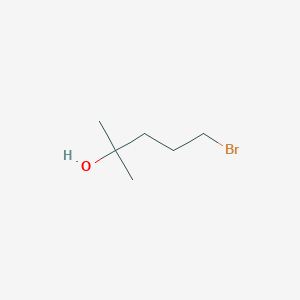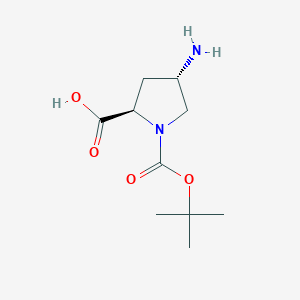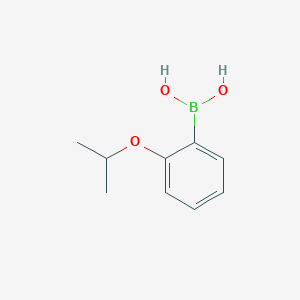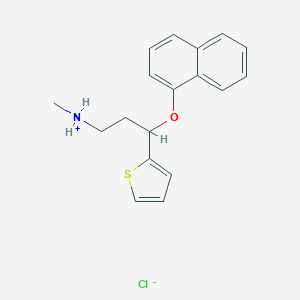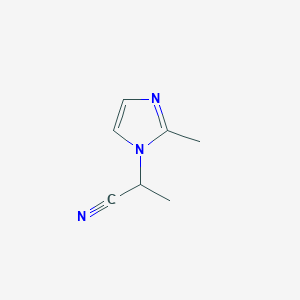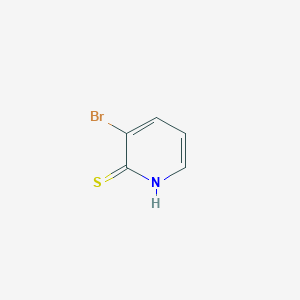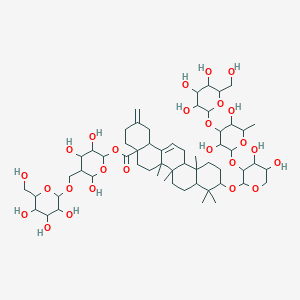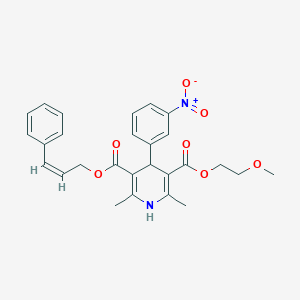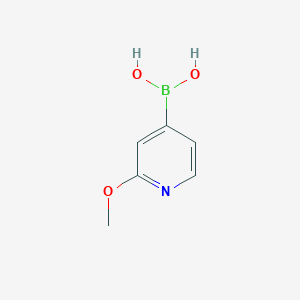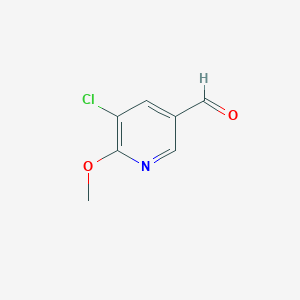![molecular formula C11H14N2O2 B151254 methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate CAS No. 130427-01-9](/img/structure/B151254.png)
methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-tumor agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its potential use as an anti-inflammatory agent, as it has been found to reduce the production of inflammatory cytokines. Furthermore, it has been studied for its potential use as an anti-bacterial agent, as it has been found to exhibit significant activity against various bacterial strains.
Mécanisme D'action
The exact mechanism of action of methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate is not fully understood. However, it is believed to exert its anti-tumor, anti-inflammatory, and anti-bacterial effects through various mechanisms, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of key enzymes involved in the inflammatory and bacterial pathways.
Effets Biochimiques Et Physiologiques
Methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are known to cause oxidative damage to cells. Additionally, it has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate in lab experiments is its high potency and specificity towards various targets. Additionally, it is relatively easy to synthesize and can be obtained in good yield. However, one of the main limitations of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate. One potential direction is to investigate its potential use as an anti-viral agent, as it has been found to exhibit activity against certain viral strains. Additionally, further studies can be conducted to elucidate its exact mechanism of action and to identify potential new targets for this compound. Furthermore, studies can be conducted to optimize its solubility and bioavailability, which can enhance its potential use in various applications.
Méthodes De Synthèse
The synthesis of methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate involves the reaction of 3-cyanopyridine with methyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction is carried out at a temperature of 120-130°C, and the product is obtained in good yield.
Propriétés
Numéro CAS |
130427-01-9 |
|---|---|
Nom du produit |
methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate |
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-6-9(11(14)15-2)10(12)7-4-3-5-8(7)13-6/h3-5H2,1-2H3,(H2,12,13) |
Clé InChI |
ZHAFBCASJFUBNF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2CCCC2=N1)N)C(=O)OC |
SMILES canonique |
CC1=C(C(=C2CCCC2=N1)N)C(=O)OC |
Synonymes |
5H-Cyclopenta[b]pyridine-3-carboxylicacid,4-amino-6,7-dihydro-2-methyl-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



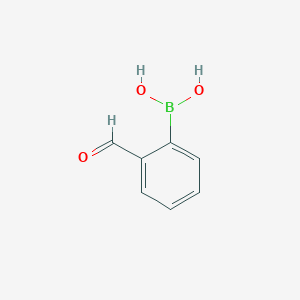
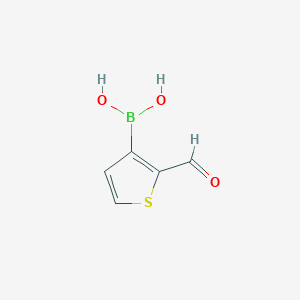
![6-[2-[4-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid](/img/structure/B151177.png)
